molecular formula C9H13NO2 B062124 tert-Butyl but-1-en-3-yn-2-ylcarbamate CAS No. 173065-18-4

tert-Butyl but-1-en-3-yn-2-ylcarbamate

Cat. No. B062124
M. Wt: 167.2 g/mol
InChI Key: MECYYEKEFOBFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl but-1-en-3-yn-2-ylcarbamate, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBB is a carbamate compound that is synthesized through a multistep process involving several chemical reactions.

Mechanism Of Action

The exact mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate is not well understood. However, studies have shown that tert-Butyl but-1-en-3-yn-2-ylcarbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects.

Biochemical And Physiological Effects

Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. Physiologically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both central and peripheral effects on the nervous system. tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to improve cognitive function in animal models, but it can also cause muscle weakness and respiratory distress at high doses.

Advantages And Limitations For Lab Experiments

Tert-Butyl but-1-en-3-yn-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a scaffold for the development of new drugs. However, tert-Butyl but-1-en-3-yn-2-ylcarbamate also has some limitations for lab experiments. It can be toxic at high doses, and its mechanism of action is not well understood.

Future Directions

There are several future directions for the study of tert-Butyl but-1-en-3-yn-2-ylcarbamate. One potential direction is the development of new drugs based on the tert-Butyl but-1-en-3-yn-2-ylcarbamate scaffold. Another potential direction is the study of the mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate to better understand its effects on the nervous system. Additionally, the use of tert-Butyl but-1-en-3-yn-2-ylcarbamate in material science and organic chemistry could be further explored to develop new polymers and reagents.

Synthesis Methods

Tert-Butyl but-1-en-3-yn-2-ylcarbamate is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of tert-butyl acetylene with but-1-en-3-yn-2-ol in the presence of a palladium catalyst to form tert-butyl but-1-en-3-yn-2-ol. The second step involves the reaction of tert-butyl but-1-en-3-yn-2-ol with phosgene in the presence of triethylamine to form tert-butyl but-1-en-3-yn-2-ylcarbamate. The overall synthesis method of tert-Butyl but-1-en-3-yn-2-ylcarbamate is complex but has been optimized to produce high yields of the compound.

Scientific Research Applications

Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been extensively studied for its potential applications in various fields. In the field of material science, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used as a monomer in the synthesis of polymers with unique properties. tert-Butyl but-1-en-3-yn-2-ylcarbamate has also been used in the field of medicinal chemistry as a scaffold for the development of new drugs. Additionally, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used in the field of organic chemistry as a reagent in various chemical reactions.

properties

CAS RN

173065-18-4

Product Name

tert-Butyl but-1-en-3-yn-2-ylcarbamate

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

tert-butyl N-but-1-en-3-yn-2-ylcarbamate

InChI

InChI=1S/C9H13NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1H,2H2,3-5H3,(H,10,11)

InChI Key

MECYYEKEFOBFRE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=C)C#C

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C#C

synonyms

Carbamic acid, (1-methylene-2-propynyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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